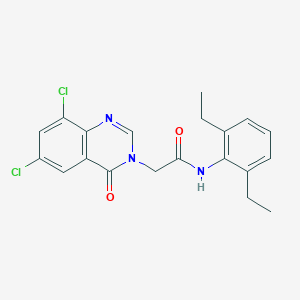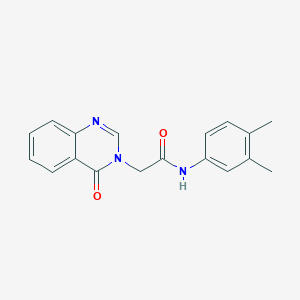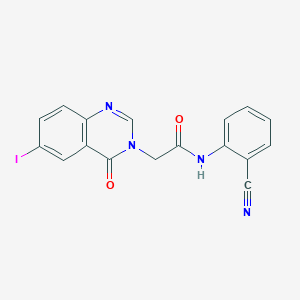![molecular formula C19H21N3O B492456 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide CAS No. 691392-85-5](/img/structure/B492456.png)
3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
The molecular formula of “3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide” is C19H21N3O . The exact mass is 307.168457 Da .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can react with various compounds. For instance, 2-methylimidazo[1,2-a]pyridine can react with molecular iodine in CHCl3, leading to the formation of 3-iodo-2-methyl-1H-imidazo .Applications De Recherche Scientifique
Antiviral Activity
Imidazo[1,2-a]pyridines, including our compound of interest, have demonstrated antiviral potential. Researchers have explored their efficacy against various viruses, such as influenza, herpes simplex, and HIV. These compounds interfere with viral replication and may serve as promising candidates for drug development .
Antiulcer Properties
Some imidazo[1,2-a]pyridines exhibit antiulcer effects. These compounds can help protect the gastric mucosa and reduce ulcer formation. Researchers investigate their mechanisms of action and potential clinical applications in treating gastrointestinal disorders .
Antibacterial Agents
Imidazo[1,2-a]pyridines have been studied for their antibacterial properties. They may inhibit bacterial growth by targeting specific enzymes or cellular processes. These compounds could contribute to the development of novel antibiotics .
Anticancer Potential
Certain imidazo[1,2-a]pyridines display anticancer activity. They act as cyclin-dependent kinase (CDK) inhibitors, disrupting cell cycle progression and potentially suppressing tumor growth. Researchers continue to explore their efficacy against different cancer types .
Antifungal Effects
Imidazo[1,2-a]pyridines have also shown promise as antifungal agents. They may interfere with fungal cell membranes or essential metabolic pathways. Investigating their specificity and safety profiles is crucial for potential clinical use .
Antituberculosis Properties
In the fight against tuberculosis (TB), imidazo[1,2-a]pyridines have emerged as potential candidates. Some derivatives exhibit significant antimycobacterial activity. For instance, compound Q203 has demonstrated substantial reductions in bacterial load in TB-infected mice .
Mécanisme D'action
Target of Action
The compound 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . .
Mode of Action
Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These actions suggest that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
Given the reported bioactivities of imidazo[1,2-a]pyridines, it can be inferred that the compound may affect various biochemical pathways related to viral replication, ulcer formation, bacterial growth, cancer cell proliferation, fungal growth, and tuberculosis progression .
Pharmacokinetics
One of the imidazo[1,2-a]pyridines, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Given the reported bioactivities of imidazo[1,2-a]pyridines, it can be inferred that the compound may have various effects, such as inhibiting viral replication, reducing ulcer formation, inhibiting bacterial growth, killing cancer cells, inhibiting fungal growth, and reducing tuberculosis progression .
Action Environment
It’s worth noting that the synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods under microwave irradiation . This suggests that the compound may be stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13(2)11-18(23)20-16-8-6-15(7-9-16)17-12-22-10-4-5-14(3)19(22)21-17/h4-10,12-13H,11H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPCBIJHHYFUDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B492373.png)
![1-(6-Chloro-3-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B492375.png)
![6-Bromo-2-methyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B492376.png)

![Ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate](/img/structure/B492378.png)

![(3-Benzoylpyrrolo[1,2-c]quinazolin-1-yl)(phenyl)methanone](/img/structure/B492384.png)

![6-iodo-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B492388.png)
![6,8-dibromo-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B492389.png)

![3-(3,4-Dimethoxybenzoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B492392.png)
![2-(2,4-ditert-pentylphenoxy)-N-(5-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B492394.png)
![3-bromo-N-[3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B492396.png)